molecular formula C23H23ClN2O5S B3669381 2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(4-ETHOXYPHENYL)ACETAMIDE

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(4-ETHOXYPHENYL)ACETAMIDE

Cat. No.: B3669381
M. Wt: 475.0 g/mol
InChI Key: VXUYOYLJZHAEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chlorophenyl and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of 4-chlorophenylamine, which is then reacted with 4-methoxybenzenesulfonyl chloride under basic conditions to form the intermediate sulfonamide. This intermediate is further reacted with 4-ethoxyphenylacetyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(4-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and ethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(4-ETHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide group.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroacetanilide: Similar structure but lacks the sulfonamide and ethoxyphenyl groups.

    N-(4-Chlorophenyl)acetamide: Similar structure but lacks the methoxybenzenesulfonamido group.

    2-Chloro-N-(4-ethoxyphenyl)acetamide: Similar structure but lacks the sulfonamide group.

Uniqueness

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(4-ETHOXYPHENYL)ACETAMIDE is unique due to the presence of both the sulfonamide and ethoxyphenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5S/c1-3-31-21-10-6-18(7-11-21)25-23(27)16-26(19-8-4-17(24)5-9-19)32(28,29)22-14-12-20(30-2)13-15-22/h4-15H,3,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUYOYLJZHAEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(4-ETHOXYPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(4-ETHOXYPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(4-ETHOXYPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(4-ETHOXYPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(4-ETHOXYPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(4-ETHOXYPHENYL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.